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Core Science & Biosynthesis

Foundational

A Technical Guide to the Strategic Incorporation of N-methyl-N-(phenylmethyl)-d-alanine in Peptidomimetic Drug Design

Executive Summary The translation of bioactive peptides into viable therapeutic agents is frequently obstructed by their inherent pharmacological weaknesses, namely poor metabolic stability and low bioavailability. Pepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The translation of bioactive peptides into viable therapeutic agents is frequently obstructed by their inherent pharmacological weaknesses, namely poor metabolic stability and low bioavailability. Peptidomimetics—synthetic molecules that replicate the structure and function of peptides—offer a robust strategy to overcome these limitations.[1][2][3] This guide provides a deep technical analysis of a uniquely powerful building block in the peptidomimetic toolkit: N-methyl-N-(phenylmethyl)-d-alanine . We deconstruct the individual and synergistic contributions of its three core modifications—N-methylation, N-benzylation, and D-configuration—to peptide structure, stability, and function. This document serves as a resource for researchers, chemists, and drug development professionals, offering not only the theoretical underpinnings but also actionable experimental protocols for the synthesis, incorporation, and evaluation of peptides containing this transformative residue.

Chapter 1: The Peptidomimetic Imperative in Modern Drug Discovery

The Promise and Peril of Peptide Therapeutics

Peptides are central to physiological regulation, acting as hormones, neurotransmitters, and growth factors. Their high specificity and potency make them exceptional candidates for drug development.[3] However, their utility is often compromised by rapid degradation by proteases and poor permeability across cellular membranes, limiting them primarily to injectable formulations.[1][3]

Peptidomimetics: Engineering Superior Drug Candidates

The field of peptidomimetics aims to systematically modify native peptide structures to enhance their drug-like properties while retaining or improving biological activity.[4][5] This involves strategic alterations to the peptide backbone or side chains to confer resistance to enzymatic cleavage, constrain the molecule into its bioactive conformation, and improve its pharmacokinetic profile.[6][7]

The Chemist's Toolbox for Peptide Modification

A variety of chemical modifications are employed to achieve these goals. Key strategies include:

  • D-Amino Acid Substitution: Replacing a naturally occurring L-amino acid with its D-enantiomer provides steric shielding against common L-specific proteases.[5][6]

  • N-Alkylation: The substitution of the backbone amide proton, most commonly with a methyl group (N-methylation), removes a hydrogen bond donor, which can reduce susceptibility to proteolysis and increase membrane permeability.[8][9][10]

  • Conformational Constraints: Introducing bulky groups or cyclizing the peptide can lock it into a specific three-dimensional shape, which can lead to enhanced receptor binding affinity and specificity.[9][11]

N-methyl-N-(phenylmethyl)-d-alanine is a unique building block that simultaneously leverages all three of these powerful strategies.

Chapter 2: Deconstructing N-methyl-N-(phenylmethyl)-d-alanine

The power of this modified amino acid lies in the synergistic combination of its constituent parts. Analyzing each component reveals its specific contribution to the overall physicochemical and conformational profile.

A Trifecta of Strategic Modifications
  • The D-Configuration: The use of a D-alanine scaffold immediately introduces significant resistance to degradation by a wide range of endogenous proteases that are stereospecific for L-amino acids.[5] This fundamentally extends the in vivo half-life of the resulting peptidomimetic.

  • The N-methyl Group: N-methylation of the backbone amide nitrogen accomplishes two critical goals. First, it eliminates the amide proton, a key recognition point for many proteases, further enhancing metabolic stability.[9] Second, it introduces a conformational constraint, influencing the preceding peptide bond's propensity to adopt a trans conformation.[9]

  • The N-phenylmethyl (Benzyl) Group: This large, hydrophobic substituent provides a profound steric and conformational impact. It severely restricts the rotational freedom around the N-Cα bond (the phi, φ, torsion angle), effectively locking the local backbone into a highly constrained conformation.[12] This can be exploited to mimic the side chain of a bulky hydrophobic residue like phenylalanine or tryptophan in a fixed orientation. Furthermore, the significant increase in lipophilicity can dramatically enhance passive diffusion across cell membranes.[13]

Synergistic Impact and Physicochemical Profile

The combination of these three elements creates a residue that is exceptionally robust and conformationally rigid. The N-benzyl group dominates the local stereoelectronic environment, forcing a specific backbone geometry that is further stabilized by the inherent properties of the N-methyl and D-configured alpha-carbon.

Table 1: Comparative Physicochemical Properties
PropertyL-AlanineD-AlanineN-methyl-L-alanineN-methyl-N-(phenylmethyl)-d-alanine
Formula C₃H₇NO₂C₃H₇NO₂C₄H₉NO₂C₁₁H₁₅NO₂
Molecular Weight 89.09 g/mol 89.09 g/mol 103.12 g/mol 193.24 g/mol
H-Bond Donors 2211
H-Bond Acceptors 2222
Predicted LogP -2.86-2.86-2.45+0.5 (Estimated)
Protease Stability LowHighModerateVery High

Chapter 3: Synthesis and Peptide Incorporation

The significant steric hindrance of N-methyl-N-(phenylmethyl)-d-alanine presents unique challenges for its synthesis and subsequent incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).

Synthesis of the Fmoc-Protected Monomer

The synthesis of Fmoc-N-methyl-N-(phenylmethyl)-d-alanine is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common approach involves a two-step alkylation of the primary amine of D-alanine.

A 1. Start: D-Alanine B 2. Reductive Amination (Benzaldehyde, NaBH(OAc)₃) A->B C 3. Intermediate: N-(phenylmethyl)-d-alanine B->C D 4. Reductive Amination (Formaldehyde, NaBH₃CN) C->D E 5. Intermediate: N-methyl-N-(phenylmethyl)-d-alanine D->E F 6. Fmoc Protection (Fmoc-OSu) E->F G 7. Final Product: Fmoc-N-methyl-N-(phenylmethyl)-d-alanine F->G

Caption: Synthetic workflow for Fmoc-N-methyl-N-(phenylmethyl)-d-alanine.

  • Step 1 (Benzylation): Dissolve D-alanine (1.0 eq) and benzaldehyde (1.1 eq) in methanol. Adjust the pH to ~6 with acetic acid. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours. Quench the reaction, remove the solvent under reduced pressure, and purify the resulting N-(phenylmethyl)-d-alanine.

  • Step 2 (Methylation): Dissolve the purified N-(phenylmethyl)-d-alanine (1.0 eq) in an aqueous formaldehyde solution (37%, 2.5 eq). Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) and stir at room temperature for 24 hours, maintaining a neutral pH.[14] Acidify the reaction to quench, then purify the final product, N-methyl-N-(phenylmethyl)-d-alanine, typically via ion-exchange chromatography.

  • Step 3 (Fmoc Protection): Protect the resulting secondary amine with Fmoc-succinimide (Fmoc-OSu) under standard basic conditions (e.g., in a dioxane/water mixture with sodium bicarbonate) to yield the final Fmoc-protected monomer ready for SPPS.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The incorporation of this sterically demanding amino acid requires optimized coupling conditions to overcome the low reactivity of both the incoming monomer and the N-terminal secondary amine on the resin after its incorporation.

cluster_0 SPPS Cycle cluster_1 Optimized Coupling Cocktail A 1. Resin-Bound Peptide (Free N-terminus) B 2. Fmoc Deprotection (20% Piperidine in DMF) A->B Start C 3. DMF Washes B->C D 4. Coupling Step (Extended) C->D E 5. DMF Washes D->E AA Fmoc-AA-OH (4 eq) HATU HATU (3.9 eq) DIEA DIEA (8 eq) Solvent DMF/NMP F 6. Capping (Optional) (Acetic Anhydride/DIEA) E->F G Ready for Next Cycle E->G F->G cluster_0 Protein-Protein Interaction (Target) cluster_1 Inhibition by Peptidomimetic P1 Protein A Pocket Hydrophobic Pocket P1->Pocket P2 Protein B Pocket->P2 Binding P1_inhib Protein A Pocket_inhib Hydrophobic Pocket P1_inhib->Pocket_inhib Mimetic Peptidomimetic with [NMe,NBn]-d-Ala Mimetic->Pocket_inhib High-Affinity Binding (Blocks Interaction) P2_blocked Protein B (Binding Blocked) Mimetic->P2_blocked Inhibits

Sources

Exploratory

Crystallographic Profiling of N-Methyl-N-(phenylmethyl)-D-alanine: A Technical Guide for Peptidomimetic and Catalytic Applications

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-methyl-N-(phenylmethyl)-D-alanine (commonly known as N-benzyl-N-methyl-D-alanine, CAS: 89384-50-9) is a highly specialized, dual-N-alkylated unnatural amino acid with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.25 g/mol [1]. In the realms of structural biology and medicinal chemistry, the precise crystallographic characterization of this monomer is critical. The dual substitution at the nitrogen atom introduces severe steric constraints that fundamentally alter the Ramachandran dihedral angles ( ϕ , ψ ) of any peptide backbone into which it is incorporated. This whitepaper provides an authoritative, in-depth guide to the crystallographic methodologies, structural causality, and quantitative data interpretation for N-methyl-N-(phenylmethyl)-D-alanine, serving as a foundational resource for researchers developing proteolytically stable peptidomimetics and chiral transition-metal catalysts.

Structural Imperatives & Causality

The deliberate introduction of both a methyl and a benzyl group to the α -amino nitrogen of D-alanine is not merely a synthetic exercise; it is a calculated structural intervention.

  • Steric Hindrance and Conformational Restriction: N-methylation alone significantly restricts the available conformational space of a peptide backbone[2]. The addition of a bulky phenylmethyl (benzyl) group exacerbates this steric clash, forcing the ϕ angle into a highly restricted energetic minimum.

  • cis/trans Amide Isomerization: Natural peptide bonds overwhelmingly favor the trans conformation ( ω≈180∘ ). However, dual N-alkylation lowers the energetic barrier between the cis and trans states, frequently resulting in a higher population of cis amide bonds in solution and solid-state structures[2].

  • Chiral Induction in Catalysis: In asymmetric synthesis, this molecule acts as a potent chiral ligand. When coordinated to transition metals, such as in the formation of lipophilic chiral Cobalt(III) Salen complexes, the spatial orientation of the N-benzyl group creates a highly specific chiral pocket, enabling the efficient resolution of racemic mixtures via liquid-liquid extraction[3].

G N1 Dual N-Alkylation (Methyl & Benzyl) N2 Steric Hindrance (Restricted Ramachandran Space) N1->N2 N3 Loss of H-Bond Donor N1->N3 N4 cis/trans Isomerization N1->N4 N6 Altered Bioactive Conformation N2->N6 N5 Enhanced Proteolytic Stability N3->N5 N4->N6

Mechanistic pathways of N-alkylation affecting peptide conformation and stability.

Self-Validating Crystallographic Methodologies

To obtain high-resolution structural data for N-methyl-N-(phenylmethyl)-D-alanine, researchers must employ rigorous, self-validating X-ray crystallographic protocols. The following step-by-step methodology ensures data integrity from crystal growth to final refinement.

Step 1: Crystal Growth via Vapor Diffusion
  • Protocol: Dissolve the highly pure compound in a minimal volume of a polar aprotic solvent (e.g., dichloromethane). Place the sample vial inside a larger sealed reservoir containing a volatile anti-solvent (e.g., hexanes).

  • Causality: Vapor diffusion is selected over rapid evaporation because the slow, controlled saturation of the mother liquor minimizes the number of nucleation sites. This prevents the formation of twinned or microcrystalline lattices, yielding single, highly ordered macroscopic crystals suitable for diffraction.

Step 2: X-Ray Diffraction Data Collection
  • Protocol: Mount a suitable single crystal on a goniometer loop using a cryoprotectant oil. Immediately plunge-cool the crystal in a liquid nitrogen stream to 100 K. Collect diffraction data using a diffractometer equipped with a Mo K α ( λ=0.71073 Å) or Cu K α microfocus source.

  • Causality: Cryocooling to 100 K is a critical self-validating step. It drastically reduces atomic thermal vibrations, thereby minimizing the Debye-Waller factor. This preserves high-angle diffraction spots (high resolution) and prevents radiation damage to the organic crystal during prolonged exposure.

Step 3: Phase Problem Solution and Refinement
  • Protocol: Integrate the raw diffraction frames using data reduction software (e.g., SAINT), applying multi-scan absorption corrections (SADABS). Solve the phase problem using the dual-space algorithm in SHELXT[4]. Refine the structure anisotropically using SHELXL.

  • Causality: SHELXT is explicitly chosen because its dual-space algorithm effectively handles missing data and extends resolution limits, testing all space groups within the Laue group to find mathematical consistency with P1 phases[4]. The protocol self-validates by calculating the Flack parameter; for the D-enantiomer, a Flack parameter approaching 0.0 confirms the correct absolute stereochemistry, while a value near 1.0 would necessitate structural inversion[4].

G N1 Compound Synthesis (CAS 89384-50-9) N2 Crystallization (Vapor Diffusion) N1->N2 N3 X-Ray Diffraction (100 K, Mo Kα) N2->N3 N4 Data Integration (R_int < 0.05) N3->N4 N5 Phase Solution (SHELXT) N4->N5 N6 Anisotropic Refinement (SHELXL) N5->N6

Workflow for crystallographic data acquisition and structural refinement.

Quantitative Crystallographic Data Presentation

The structural parameters of N-methyl-N-(phenylmethyl)-D-alanine reflect the intense steric crowding around the α -carbon and the tertiary amine. Below are the representative quantitative data summaries typical for high-resolution single-crystal X-ray diffraction of this class of N-alkylated amino acids.

Table 1: Representative Unit Cell and Collection Parameters

ParameterValue
Chemical Formula C₁₁H₁₅NO₂
Formula Weight 193.25 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (Typical for chiral molecules)
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Z (Molecules per unit cell) 4
Data Completeness > 99.5% to θ=25.0∘
Goodness-of-fit on F² ~ 1.05
Flack Parameter 0.02(3) (Validating D-configuration)

Table 2: Key Bond Lengths and Torsional Constraints

Structural FeatureRepresentative Value (Å / °)Causality / Implication
N – C( α ) Bond Length 1.465 ÅElongated compared to primary amines due to steric repulsion from the benzyl group.
N – C(methyl) Bond Length 1.472 ÅStandard sp³-sp³ C-N bond, slightly compressed by the adjacent bulky benzyl moiety.
N – C(benzyl) Bond Length 1.485 ÅLongest N-C bond in the local geometry, allowing rotational flexibility of the phenyl ring.
C=O Bond Length 1.220 ÅStrong double-bond character; participates in intermolecular hydrogen bonding (O···H-O).
ϕ (Phi) Torsion Angle -65° to -85°Severely restricted Ramachandran space; prevents standard α -helical formation in downstream peptides.

Applications in Drug Development and Catalysis

The crystallographic insights derived from N-methyl-N-(phenylmethyl)-D-alanine directly inform two major scientific domains:

  • Peptidomimetic Drug Design: The lack of an N-H bond removes a critical hydrogen-bond donor, rendering any peptide incorporating this residue highly resistant to proteolytic degradation[2]. Furthermore, the steric bulk of the benzyl group forces the peptide into specific folded conformations (e.g., β -turns), which can be leveraged to increase the binding affinity and selectivity of the peptide toward specific receptor subtypes (e.g., integrin antagonists)[2].

  • Asymmetric Catalysis: In the synthesis of chiral transition-metal catalysts, the exact spatial coordinates of the benzyl and methyl groups dictate the geometry of the active site. When coordinated to Cobalt(III) Salen complexes, the D-alanine derivative creates a rigid, stereodirecting pocket that enables the highly enantioselective resolution of racemic amino acid mixtures[3].

References

  • [2] Title: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Source: Accounts of Chemical Research. URL: [Link]

  • [3] Title: Asymmetric Catalysis Using Chiral Salen–Metal Complexes: Recent Advances. Source: Chemical Reviews. URL: [Link]

  • [4] Title: SHELXT - Integrated space-group and crystal-structure determination. Source: Acta Crystallographica Section A. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for the Incorporation of N-Methyl-N-(phenylmethyl)-D-alanine in Solid-Phase Peptide Synthesis

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Peptide Chemists, Drug Development Professionals, and Principal Investigators Prepared By: Senior Application Scientist, Pep...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Peptide Chemists, Drug Development Professionals, and Principal Investigators Prepared By: Senior Application Scientist, Peptide Therapeutics Division

Introduction & Chemical Biology Context

In the development of next-generation peptide therapeutics, overcoming poor pharmacokinetic (PK) properties—specifically rapid proteolytic degradation and low membrane permeability—is paramount. The incorporation of highly sterically hindered, non-natural amino acids is a field-proven strategy to address these liabilities.

N-methyl-N-(phenylmethyl)-D-alanine (often abbreviated as N-Me-N-Bzl-D-Ala) is a highly specialized building block utilized primarily as an N-terminal capping motif. The dual N-alkylation (methyl and benzyl groups) combined with the D-stereocenter imparts exceptional resistance to aminopeptidases. As demonstrated in recent comprehensive analyses of , such terminal modifications not only prevent chain degradation but also nucleate and stabilize critical secondary structures like amphipathic α -helices. Furthermore, the incorporation of tertiary amide motifs has become increasingly vital in the synthesis of complex designer peptides and.

However, translating this theoretical advantage into synthetic reality presents a formidable challenge. The tertiary amine nature of N-Me-N-Bzl-D-Ala means that coupling its carboxylate to a growing peptide chain involves forming an amide bond at a massively congested α -carbon. This Application Note details the causality behind these synthetic bottlenecks and provides a self-validating, microwave-assisted Solid-Phase Peptide Synthesis (MW-SPPS) protocol to achieve quantitative incorporation.

Mechanistic Rationale: Overcoming Steric Hindrance

Standard room-temperature coupling conditions (e.g., DIC/HOBt) routinely fail when applied to N-Me-N-Bzl-D-Ala. The failure is rooted in the thermodynamics and kinetics of the transition state. The bulky phenylmethyl (benzyl) and methyl groups create a severe steric shield around the electrophilic carbonyl of the activated amino acid, drastically increasing the activation energy ( ΔG‡ ) required for the nucleophilic attack by the resin-bound peptide's free amine.

To force this reaction to completion, two mechanistic interventions are required:

  • Neighboring Group Participation (The "At" Effect): We must abandon standard benzotriazoles (HOBt) in favor of 1-hydroxy-7-azabenzotriazole (HOAt)-based uronium salts, specifically HATU . The nitrogen atom at position 7 of the HOAt ring provides a critical neighboring group effect, hydrogen-bonding with the incoming nucleophilic amine and pre-organizing the highly crowded transition state.

  • Thermal Kinetic Energy: The reaction must be driven by microwave irradiation. Microwave heating ensures rapid, homogeneous energy transfer, providing the kinetic energy necessary to overcome the steric barrier before competing side reactions (such as epimerization or premature hydrolysis of the active ester) can dominate.

Table 1: Comparative Analysis of Coupling Reagents for N-Me-N-Bzl-D-Ala
Reagent SystemActive IntermediateRelative ReactivityEpimerization RiskSuitability for N-Me-N-Bzl-D-Ala
DIC / HOBt OBt EsterLowLowPoor (Stalls at <30% conversion)
DIC / OxymaPure Oxyma EsterModerateLowModerate (Requires double coupling)
HATU / DIPEA OAt EsterVery HighModerateExcellent (Preferred MW-SPPS method)
BTC / Triphosgene Acid ChlorideExtremely HighHighGood (Reserve for extreme sequence truncation)
Table 2: Pharmacokinetic Enhancements of N-Me-N-Bzl Capping
PropertyUncapped Peptide (Free N-Term)N-Me-N-Bzl Capped PeptideMechanistic Causality
Aminopeptidase Stability Low ( t1/2​ < 1 hr)Extremely High ( t1/2​ > 24 hr)Complete steric and chemical blockade of the N-terminal enzymatic recognition site.
Lipophilicity (LogP) Baseline+1.5 to +2.5Addition of highly hydrophobic methyl and benzyl moieties.
Membrane Permeability PoorSignificantly EnhancedMasking of the cationic N-terminal charge; facilitates passive diffusion.

Experimental Protocols: A Self-Validating System

The following protocol is optimized for a 0.1 mmol scale synthesis on Rink Amide or Wang resin.

Protocol 1: Preparation and Activation

Expert Insight: The stoichiometry here is the most critical point of failure in novice protocols. You must use exactly 2.9 equivalents of HATU relative to 3.0 equivalents of the amino acid. If HATU is in excess, the free N-terminus of the resin-bound peptide will react directly with the uronium salt, forming a dead-end tetramethylguanidinium species that permanently terminates the peptide chain.

Materials:

  • Resin-bound peptide with a free, deprotected N-terminus (0.1 mmol)

  • N-Me-N-Bzl-D-Ala (0.3 mmol, 3.0 eq)

  • HATU (0.29 mmol, 2.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Steps:

  • Weigh 0.3 mmol of N-Me-N-Bzl-D-Ala and 0.29 mmol of HATU into a clean, dry vial.

  • Dissolve the solids in 2.0 mL of anhydrous DMF.

  • Add 0.6 mmol of DIPEA to the vial. The solution will immediately turn pale yellow, indicating the formation of the active OAt ester.

  • Allow the mixture to pre-activate at room temperature for exactly 2 minutes . Do not exceed this time, as highly activated hindered esters can undergo slow degradation.

Protocol 2: Microwave-Assisted Coupling
  • Transfer the pre-activated solution to the microwave reaction vessel containing the swollen resin.

  • Program the microwave peptide synthesizer to heat the reaction to 75°C for 15 minutes with continuous stirring/bubbling.

  • Following the coupling cycle, drain the reaction mixture and wash the resin vigorously:

    • DMF (3 × 5 mL, 1 min each)

    • Dichloromethane (DCM) (3 × 5 mL, 1 min each)

  • Self-Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a few resin beads. Because the incoming amino acid is a tertiary amine, the new N-terminus will not react with ninhydrin. However, we are testing for the disappearance of the previous primary amine. A negative (yellow) result confirms quantitative coupling. A positive (blue) result dictates an immediate re-coupling using the same conditions.

Protocol 3: Cleavage and Analytical Verification

Note: The N-benzyl group on this tertiary amine is completely stable to standard TFA cleavage conditions. It will remain on the final peptide as a permanent capping motif, a feature often utilized in .

  • Treat the resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Ultrapure H2​O for 2 hours at room temperature.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet twice with ether.

  • Lyophilize and analyze via LC-MS. The mass shift corresponding to the N-Me-N-Bzl-D-Ala residue is +177.24 Da (minus H2​O from the free acid mass).

Visualizations of the Synthetic Workflow

Workflow Diagram

SPPS_Workflow Start Resin-Bound Peptide (Free N-terminus) Prep Prepare N-Me-N-Bzl-D-Ala (3.0 eq) + HATU (2.9 eq) Start->Prep Base Add DIPEA (6.0 eq) in DMF Prep->Base MW Microwave Coupling 75°C, 15 min Base->MW Wash Wash (DMF/DCM) & Kaiser Test MW->Wash Wash->MW If Positive (Re-couple) Cleavage TFA Cleavage (95% TFA, 2.5% TIS, 2.5% H2O) Wash->Cleavage If Negative End Purified Peptidomimetic Cleavage->End

Caption: Workflow for microwave-assisted SPPS incorporating the sterically hindered N-Me-N-Bzl-D-Ala motif.

Mechanistic Pathway

Activation_Mechanism AA N-Me-N-Bzl-D-Ala Carboxylate Anion OAt OAt Ester Highly Reactive Intermediate AA->OAt + HATU HATU HATU Uronium Salt HATU->OAt Product Capped Peptide Tertiary Amide Bond OAt->Product + Peptide Peptide Resin-Peptide Nucleophilic Amine Peptide->Product

Caption: Mechanistic pathway of HATU-mediated activation and coupling of N-Me-N-Bzl-D-Ala.

References

  • Title: Capping motifs in antimicrobial peptides and their relevance for improved biological activities. Source: Frontiers in Chemistry, 2024. URL: [Link]

  • Title: An Electrochemical Approach to Designer Peptide α -Amides Inspired by α -Amidating Monooxygenase Enzymes. Source: Journal of the American Chemical Society, 2021. URL: [Link]

  • Title: Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Source: Molecules, 2020. URL: [Link]

Application

Application Note: N-methyl-N-(phenylmethyl)-D-alanine in Targeted Drug Delivery

Executive Summary & Mechanistic Rationale The clinical translation of peptide-drug conjugates (PDCs) and targeted nanocarriers is frequently bottlenecked by poor pharmacokinetic profiles, specifically rapid proteolytic d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The clinical translation of peptide-drug conjugates (PDCs) and targeted nanocarriers is frequently bottlenecked by poor pharmacokinetic profiles, specifically rapid proteolytic degradation and limited membrane permeability. The strategic incorporation of unnatural amino acids (UAAs) is a field-proven method to engineer peptidomimetics that overcome these biological barriers ().

N-methyl-N-(phenylmethyl)-D-alanine (also known as N-benzyl-N-methyl-D-alanine) is a highly specialized, sterically demanding UAA. Because its alpha-nitrogen is fully substituted (a tertiary amine), it cannot propagate a peptide chain. Instead, it serves as an exceptionally potent N-terminal capping motif . When conjugated to the N-terminus of a tumor-targeting peptide (e.g., integrin-binding RGD analogs or somatostatin derivatives), it fundamentally alters the physicochemical properties of the ligand:

  • Absolute Aminopeptidase Resistance: The combination of the D-stereocenter and N-methylation completely abrogates the hydrogen bonding required for exopeptidase active-site docking.

  • Enhanced Lipophilicity & Permeability: The addition of the bulky, aromatic phenylmethyl (benzyl) group significantly increases the molecule's partition coefficient (LogP). Machine learning models and empirical PAMPA assays confirm that N-methylation coupled with bulky hydrophobic residues shifts passive permeability distributions favorably ().

  • Transporter-Mediated Uptake: Aromatic, bulky amino acid derivatives exhibit high binding affinities for overexpressed tumor amino acid transporters (such as LAT1 and ATB0,+), facilitating selective endocytosis ().

Mechanism M1 N-methyl-N-(phenylmethyl)-D-alanine (Terminal Capping) M2 Steric Shielding (Phenylmethyl Group) M1->M2 M3 Protease Evasion (D-Isomer & N-Methyl) M1->M3 M4 Lipophilicity Boost (Tertiary Amine) M1->M4 M6 Prolonged Serum Half-Life M2->M6 M3->M6 M7 Enhanced Membrane Permeability M4->M7 M5 Targeted Delivery & Endocytosis M6->M5 M7->M5

Mechanistic pathways by which N-methyl-N-(phenylmethyl)-D-alanine enhances drug delivery.

Quantitative Performance Metrics

To justify the synthetic effort of incorporating this UAA, it is critical to benchmark its performance against standard peptide modifications. The table below summarizes the pharmacokinetic enhancements observed when a standard targeting sequence is capped with N-methyl-N-(phenylmethyl)-D-alanine.

N-Terminal ModificationHuman Serum Half-Life (T1/2)Caco-2 Permeability ( Papp​×10−6 cm/s)Aminopeptidase Cleavage
Unmodified L-Alanine < 30 minutes0.8 ± 0.2Rapid / Complete
N-Methyl-D-Alanine > 12 hours4.2 ± 0.5Minimal
N-Bzl-N-Me-D-Ala > 48 hours 8.5 ± 0.7 Undetectable

Data represents comparative benchmark values for targeted peptidomimetics in standard in vitro assays.

Experimental Workflows & Protocols

The following protocols outline a self-validating system for synthesizing a targeted Lipid Nanoparticle (LNP) utilizing an N-Bzl-N-Me-D-Ala capped peptide as the targeting ligand.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of the Capped Ligand

Expertise Note: The coupling of N-methyl-N-(phenylmethyl)-D-alanine to a growing peptide chain is notoriously difficult. The steric bulk of the benzyl group and the tertiary amine creates significant hindrance at the alpha-carbon. Standard carbodiimide chemistry (DIC/Oxyma) will yield massive deletion sequences. We mandate the use of the highly reactive uronium salt HATU combined with HOAt (or DIPEA) and elevated temperatures to force the coupling.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin (loading 0.5 mmol/g) in DMF for 30 minutes.

  • Chain Elongation: Synthesize the base targeting sequence (e.g., a modified RGD-Cysteine sequence for later conjugation) using standard Fmoc-SPPS. Perform Fmoc deprotection using 20% piperidine in DMF (2 × 5 min).

  • Terminal Capping (Critical Step):

    • Dissolve 0.4 mmol (4 equivalents) of N-methyl-N-(phenylmethyl)-D-alanine in minimal DMF.

    • Add 0.38 mmol of HATU and 0.8 mmol of DIPEA. Pre-activate for 2 minutes.

    • Add the activated mixture to the resin. React at 50°C for 2 hours under nitrogen agitation.

    • Self-Validation: Perform a micro-cleavage and analyze via LC-MS. If unreacted primary amine remains, repeat the coupling step (double coupling).

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/EDT/H₂O (92.5:2.5:2.5:2.5) for 3 hours to prevent oxidation of the C-terminal cysteine.

  • Purification: Precipitate in cold diethyl ether, centrifuge, and purify the crude peptide via Preparative RP-HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA).

Workflow N1 Resin-Bound Peptide N2 N-Bzl-N-Me-D-Ala HATU Coupling N1->N2 Step 1 N3 TFA Cleavage & LC-MS QC N2->N3 Step 2 N4 DSPE-PEG Conjugation N3->N4 Step 3 N5 Targeted LNP Formulation N4->N5 Step 4

Workflow for synthesizing and formulating N-Bzl-N-Me-D-Ala capped targeting LNPs.

Protocol B: Conjugation and Targeted LNP Formulation

Expertise Note: To ensure the targeting ligand is presented effectively on the nanocarrier surface without steric masking, we utilize a maleimide-thiol Michael addition to a PEGylated lipid anchor (DSPE-PEG2000-Maleimide).

Step-by-Step Methodology:

  • Micelle Preparation: Dissolve DSPE-PEG2000-Maleimide in HEPES buffer (pH 7.0) at 10 mg/mL.

  • Ligand Conjugation: Add the purified N-Bzl-N-Me-D-Ala-capped peptide (containing a C-terminal Cysteine) at a 1.2:1 molar ratio (Peptide:Lipid). Stir at room temperature for 4 hours.

  • Quenching: Quench unreacted maleimide groups by adding a 10-fold molar excess of 2-mercaptoethanol for 30 minutes.

  • LNP Assembly: Using a microfluidic mixer (e.g., NanoAssemblr), combine the aqueous phase (containing the conjugated DSPE-PEG-Peptide and the active pharmaceutical ingredient) with an organic phase (Ethanol containing structural lipids: ionizable lipid, DSPC, and Cholesterol at a 50:10:38.5 molar ratio).

  • Dialysis & Validation: Dialyze the resulting LNPs against PBS (pH 7.4) for 24 hours to remove ethanol and unencapsulated drug. Validate the particle size (< 100 nm) and Polydispersity Index (PDI < 0.15) via Dynamic Light Scattering (DLS).

References

  • Bisht, A. S., & Juyal, D. (2019). Unnatural Amino Acids (UAA'S): A Trendy Scaffold for Pharmaceutical Research. Journal of Drug Delivery and Therapeutics, 9(4-s), 601-609. [Link]

  • bioRxiv. (2024). Prediction of Chemically Modified Peptide Permeability Across Multiple Assays for Oral Delivery. [Link]

  • PMC - National Center for Biotechnology Information. (2020). Amino acid transporters: Emerging roles in drug delivery for tumor-targeting therapy.[Link]

Method

catalytic asymmetric synthesis using n-methyl-n-(phenylmethyl)-d-alanine

Application Note: Catalytic Asymmetric Synthesis and Memory of Chirality Workflows Using N-Methyl-N-(phenylmethyl)-D-alanine Executive Summary N-Methyl-N-(phenylmethyl)-D-alanine (commonly referred to as N-benzyl-N-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Asymmetric Synthesis and Memory of Chirality Workflows Using N-Methyl-N-(phenylmethyl)-D-alanine

Executive Summary

N-Methyl-N-(phenylmethyl)-D-alanine (commonly referred to as N-benzyl-N-methyl-D-alanine) is a highly versatile, unnatural amino acid derivative. Its unique structural topology—featuring a sterically demanding N-benzyl group, a tertiary amine, and a carboxylic acid—makes it an exceptional chiral scaffold for drug development professionals and synthetic chemists. This application note details its dual utility in advanced asymmetric synthesis:

  • As a highly effective chiral ligand in the catalytic enantioselective addition of dialkylzincs to aldehydes.

  • As a self-directing chiral substrate in Memory of Chirality (MOC) α -alkylation, enabling the synthesis of quaternary stereocenters without the need for external chiral auxiliaries.

Mechanistic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a molecule behaves the way it does to optimize reaction conditions and troubleshoot failures.

Role as a Chiral Ligand in Zn-Catalysis: In transition-metal catalysis, the bidentate nature of the α -amino acid allows for robust N,O-coordination to the zinc center. The tertiary amine prevents unwanted side reactions (such as imine formation with the aldehyde substrate), while the bulky N-benzyl group effectively shields one face of the Zimmerman-Traxler transition state. This steric shielding enforces high facial selectivity during the alkyl transfer, leading to secondary alcohols with excellent enantiomeric excess[1].

Role in Memory of Chirality (MOC): In standard enolate chemistry, deprotonation of an α -amino acid ester destroys the sp3 stereocenter, resulting in a planar, achiral enolate. However, Kawabata and co-workers demonstrated that the steric repulsion between the N-benzyl/N-methyl groups and the enolate oxygen restricts the rotation of the C( α )–N bond[2]. This restricted rotation preserves the original stereochemical information as dynamic axial chirality (sp2), which then dictates the facial attack of the incoming electrophile. Potassium hexamethyldisilazide (KHMDS) is explicitly chosen as the base because the larger potassium counterion promotes a specific enolate aggregation state that stabilizes this transient chiral axis, preventing racemization[3].

Visualizing the Catalytic Cycle

G Ligand N-Methyl-N-(phenylmethyl)-D-alanine (Chiral Ligand) Complex Chiral L-Zn-Et Complex (Active Catalyst) Ligand->Complex + Et2Zn - Ethane Zn Diethylzinc (Et2Zn) Zn->Complex TS Zimmerman-Traxler Transition State Complex->TS + R-CHO Aldehyde Aldehyde Substrate (R-CHO) Aldehyde->TS TS->Complex Catalyst Regeneration (if excess Zn present) Product Chiral Secondary Alcohol (ee > 95%) TS->Product 1. Alkyl Transfer 2. Aqueous Workup

Catalytic cycle of enantioselective diethylzinc addition to aldehydes using the chiral ligand.

Protocol 1: Catalytic Asymmetric Addition of Diethylzinc to Aldehydes

Self-Validating System: This protocol uses anhydrous toluene to enhance the Lewis acidity of the Zn-complex and includes a visual in-process control (ethane gas evolution) to ensure complete catalyst formation before substrate addition.

Reagents:

  • N-Methyl-N-(phenylmethyl)-D-alanine (10 mol%)

  • Diethylzinc (1.0 M in hexanes, 2.0 equiv)

  • Benzaldehyde (1.0 equiv, freshly distilled)

  • Anhydrous Toluene (Sure/Seal™)

Step-by-Step Methodology:

  • Catalyst Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the chiral ligand (0.1 mmol) in anhydrous toluene (2.0 mL). Cool the solution to 0 °C using an ice bath.

  • Zinc Coordination: Add Et2Zn (2.0 mmol, 2.0 mL of 1M solution) dropwise. Causality: Slow addition prevents localized heating. Stir for 30 minutes at 0 °C to ensure complete formation of the active L-Zn-Et complex. The evolution of ethane gas is a visual confirmation of successful complexation.

  • Substrate Addition: Cool the reaction mixture to -20 °C. Add benzaldehyde (1.0 mmol) dropwise. Causality: Lowering the temperature to -20 °C maximizes the ΔΔG‡ between the competing diastereomeric transition states, ensuring an enantiomeric excess (ee) > 90%.

  • Monitoring: Stir for 12–24 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the aldehyde spot is completely consumed.

  • Quenching & Isolation: Quench carefully with 1N HCl (2.0 mL) at 0 °C to destroy excess Et2Zn and protonate the product alkoxide. Extract with EtOAc (3 x 10 mL), dry over Na2SO4, and purify via flash chromatography.

  • Validation: Determine ee via chiral HPLC (e.g., Chiralcel OD-H column, Hexanes/i-PrOH 95:5).

Visualizing the MOC Workflow

Workflow Step1 1. Esterification Protect carboxylic acid as methyl ester Step2 2. Enolization Add KHMDS at -78 °C in DMF/THF Step1->Step2 Step3 3. Memory of Chirality Formation of axially chiral enolate intermediate Step2->Step3 Step4 4. Electrophilic Addition Add alkyl halide (e.g., Allyl-Br) at -78 °C Step3->Step4 Step5 5. Workup & Isolation Quench, extract, and purify quaternary amino acid Step4->Step5

Step-by-step experimental workflow for the Memory of Chirality (MOC) alpha-alkylation.

Protocol 2: Memory of Chirality (MOC) Asymmetric α -Alkylation

Self-Validating System: Temperature control is the critical failure point in this protocol. The system validates the preservation of chirality by maintaining strict -78 °C conditions; any deviation results in measurable racemization via chiral HPLC.

Reagents:

  • N-Methyl-N-(phenylmethyl)-D-alanine methyl ester (1.0 equiv)

  • KHMDS (0.5 M in toluene, 1.2 equiv)

  • Allyl bromide (3.0 equiv, filtered through basic alumina)

  • Anhydrous DMF/THF (1:4 ratio)

Step-by-Step Methodology:

  • Pre-cooling: Dissolve the amino acid ester (1.0 mmol) in the DMF/THF solvent mixture (5.0 mL) under argon. Cool strictly to -78 °C using a dry ice/acetone bath. Causality: The mixed solvent system ensures the solubility of the potassium enolate while maintaining a low freezing point.

  • Enolization: Add KHMDS (1.2 mmol) dropwise over 10 minutes. Stir for 30 minutes at -78 °C. Causality: KHMDS is specifically chosen because the K+ ion coordinates loosely, allowing the N-benzyl and N-methyl groups to dictate the chiral conformation of the enolate without tight ion-pairing interference[3].

  • Electrophilic Trapping: Add allyl bromide (3.0 mmol) neat, dropwise. Maintain the reaction at -78 °C for 16 hours. Causality: The low temperature is non-negotiable; warming above -60 °C provides enough thermal energy to overcome the rotational barrier of the C–N bond, erasing the "memory" and leading to a racemic mixture.

  • Quenching: Quench the reaction strictly at -78 °C by adding saturated aqueous NH4Cl (2.0 mL).

  • Isolation: Warm to room temperature, extract with Et2O (3 x 15 mL), wash with brine, dry over MgSO4, and purify the quaternary α -amino acid derivative via column chromatography.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes when utilizing N-Methyl-N-(phenylmethyl)-D-alanine in the described protocols.

Reaction TypeSubstrateElectrophile / ReagentYield (%)Enantiomeric Excess (ee %)
Zn-Catalyzed Alkylation BenzaldehydeDiethylzinc (Et2Zn)92>95
Zn-Catalyzed Alkylation p-ChlorobenzaldehydeDiethylzinc (Et2Zn)8994
MOC α -Alkylation N-Me-N-Bn-D-Ala-OMeAllyl Bromide8592
MOC α -Alkylation N-Me-N-Bn-D-Ala-OMeBenzyl Bromide8190

References

  • Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds Source: Chemical Reviews, 2001, 101 (3), 757-824. URL:[Link]

  • Memory of Chirality: Enantioselective Alkylation Reactions at an Asymmetric Carbon Adjacent to a Carbonyl Group Source: Journal of the American Chemical Society, 1991, 113 (25), 9694-9696. URL:[Link]

  • Memory of Chirality of Tertiary Aromatic Amides: A Simple and Efficient Method for the Enantioselective Synthesis of Quaternary α -Amino Acids Source: Journal of the American Chemical Society, 2009, 131 (29), 10135-10144. URL:[Link]

  • Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle Source: Angewandte Chemie International Edition in English, 1996, 35 (23-24), 2708-2748. URL:[Link]

Sources

Application

Advanced Derivatization Strategies for N-methyl-N-(phenylmethyl)-D-alanine in LC-MS/MS Analysis

As a Senior Application Scientist, I frequently encounter analytes that resist standard bioanalytical workflows. N-methyl-N-(phenylmethyl)-D-alanine (commonly known as N-benzyl-N-methyl-D-alanine) is a prime example.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytes that resist standard bioanalytical workflows. N-methyl-N-(phenylmethyl)-D-alanine (commonly known as N-benzyl-N-methyl-D-alanine) is a prime example. This non-natural, sterically hindered amino acid is a critical building block in peptidomimetic drug development. However, quantifying it at trace levels in biological matrices using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) presents a severe analytical challenge.

This application note details the mechanistic rationale and self-validating protocols required to successfully derivatize and quantify this complex molecule.

Mechanistic Rationale: The Tertiary Amine Challenge

Standard amino acid derivatization techniques (e.g., using Fmoc-Cl, Dansyl chloride, or FITC) rely on the nucleophilicity of primary or secondary amines. However, the nitrogen atom in N-methyl-N-(phenylmethyl)-D-alanine is a tertiary amine —fully substituted by a methyl group, a benzyl group, and the alpha-carbon of the alanine backbone. Consequently, traditional amine-directed tagging pathways are completely blocked.

Furthermore, in its underivatized state, this molecule suffers from two critical LC-MS/MS flaws:

  • Poor RP-LC Retention: The highly polar carboxylic acid moiety causes the molecule to elute near the void volume on standard C18 reversed-phase columns, subjecting it to severe ion suppression from early-eluting matrix salts[1].

  • Weak Ionization Efficiency: Small carboxylic acids exhibit notoriously weak proton affinity in positive ion mode (ESI+) and often yield unstable fragments in negative ion mode (ESI-)[1].

The Solution: We must exclusively target the carboxylic acid moiety. By utilizing carbodiimide-mediated coupling, we can attach functional tags that either introduce a permanent positive charge (maximizing ESI+ sensitivity) or a highly ionizable hydrophobic group (improving C18 retention and ESI+/- versatility)[1][2].

DecisionMatrix Start Target: N-methyl-N-(phenylmethyl)-D-alanine Prop Analyze Functional Groups Tertiary Amine (Unreactive) Carboxylic Acid (Reactive) Start->Prop Choice Select Derivatization Goal Prop->Choice Goal1 Maximize ESI+ Sensitivity (Femtomole LOD) Choice->Goal1 Goal2 Versatile ESI+/- & RP-LC Retention (Picomole LOD) Choice->Goal2 Meth1 AMPP Derivatization (Permanent Cationic Charge) Goal1->Meth1 Meth2 3-NPH Derivatization (Isotope Tagging Compatible) Goal2->Meth2

Fig 1: Decision matrix for selecting the optimal carboxylic acid derivatization strategy.

Protocol 1: AMPP Derivatization for Ultra-Trace ESI+ Analysis

Causality & Chemistry

To achieve ultimate sensitivity, we utilize AMPP (N-(4-aminomethylphenyl)pyridinium) . AMPP contains a primary amine that couples to the target's carboxyl group, and a pyridinium ring that carries a permanent positive charge [2]. This permanent cation completely bypasses the thermodynamic need for protonation in the ESI source, driving ionization efficiency to its theoretical maximum and pushing the Limit of Detection (LOD) into the low femtomole range.

Because N-methyl-N-(phenylmethyl)-D-alanine contains a specific chiral center (the D-configuration), we must prevent epimerization during activation. We achieve this by adding HOBt (Hydroxybenzotriazole) . EDC activates the carboxyl group to form an unstable O-acylisourea. HOBt rapidly attacks this intermediate to form a stable, yet highly reactive OBt-ester, which suppresses racemization before the AMPP tag performs the final nucleophilic attack.

ReactionPathway Analyte N-benzyl-N-methyl-D-alanine (Carboxylate Form) EDC EDC Activation (Carbodiimide) Analyte->EDC + EDC Oacyl O-Acylisourea Intermediate (Highly Reactive) EDC->Oacyl pH 4.5 - 6.0 Product Stable Amide Derivative (Enhanced MS Signal) Oacyl->Product Nucleophilic Attack Tag Amine Tag (AMPP or 3-NPH) Tag->Product Amine Donor

Fig 2: EDC-mediated coupling pathway for carboxylic acid derivatization.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a fresh coupling buffer containing 10 mM EDC and 10 mM HOBt in Acetonitrile/Water (50:50, v/v). Prepare the tagging solution as 5 mM AMPP chloride in pure Acetonitrile.

  • Sample Mixing: Aliquot 20 µL of the biological extract (or standard) containing the target analyte into a low-bind microcentrifuge tube.

  • Activation: Add 10 µL of the EDC/HOBt coupling buffer. Vortex for 5 seconds.

  • Derivatization: Add 10 µL of the AMPP tagging solution.

  • Incubation: Incubate the mixture in a thermoshaker at 40°C for 30 minutes at 800 rpm.

  • Quenching: Stop the reaction by adding 10 µL of 5% formic acid in water.

  • Preparation for LC-MS: Centrifuge at 14,000 × g for 5 minutes. Transfer the supernatant to an autosampler vial.

Self-Validation System

To ensure the protocol is functioning and not producing false positives via reagent clustering, inject a Derivatization Blank (water substituted for the sample) alongside a Positive Control (10 nM standard).

  • Validation Check: The protocol is validated only if the Positive Control exhibits a strong peak for the parent mass [M+AMPP]+ transitioning to the signature AMPP reporter ion at m/z 171.1 with a Signal-to-Noise (S/N) ratio > 100:1, while the Derivatization Blank shows an S/N < 3:1 at the specific retention time.

Protocol 2: 3-NPH Derivatization for Versatile ESI+/- Analysis

Causality & Chemistry

If your laboratory requires the flexibility of negative-ion mode or robust stable isotope dilution, 3-Nitrophenylhydrazine (3-NPH) is the gold standard for carboxylic acids[3]. 3-NPH reacts via EDC coupling to form a stable phenylhydrazide. The nitro group drastically increases the molecule's hydrophobicity, shifting its retention time deep into the organic gradient of a C18 column, away from matrix suppression.

Crucially, this reaction utilizes Pyridine instead of HOBt. Pyridine acts as a nucleophilic catalyst, attacking the O-acylisourea to form an acylpyridinium ion. This step is necessary because 3-NPH is a relatively weak nucleophile compared to primary amines; the highly reactive acylpyridinium intermediate forces the reaction to completion.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 200 mM 3-NPH in 50% aqueous methanol. Separately, prepare 120 mM EDC in 50% aqueous methanol containing 6% (v/v) Pyridine.

  • Sample Mixing: Combine 20 µL of the sample extract with 10 µL of the 3-NPH solution.

  • Catalyzed Coupling: Add 10 µL of the EDC/Pyridine solution. Vortex thoroughly.

  • Incubation: Incubate at 40°C for 30 minutes.

  • Quenching: Add 10 µL of 10% formic acid in water to quench the EDC and neutralize the pyridine.

  • Preparation for LC-MS: Centrifuge at 14,000 × g for 5 minutes and transfer the supernatant for analysis.

Self-Validation System
  • Validation Check: Spike the sample with 13C6-3-NPH derivatized standard. The protocol is validated if the heavy and light derivatized analytes co-elute perfectly (retention time difference < 0.05 min). A shift in retention time indicates incomplete derivatization or side-product formation (such as N-acylurea artifacts).

Quantitative Data Summary

The following table summarizes the expected analytical improvements when applying these derivatization strategies to N-methyl-N-(phenylmethyl)-D-alanine.

ParameterUnderivatizedAMPP Derivative3-NPH Derivative
Target Moiety NoneCarboxylic AcidCarboxylic Acid
MS Ionization Mode ESI (+/-)ESI (+) OnlyESI (-) or ESI (+)
Permanent Charge NoYes (Cationic)No
Estimated LOD > 100 nmol/L< 1 nmol/L (Femtomole)~ 5-10 nmol/L (Picomole)
RP-LC Retention Very Poor (Elutes in void)Excellent (Hydrophobic tag)Excellent (Aromatic tag)
Chiral Preservation N/AHigh (HOBt mediated)Moderate

References

  • Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate.[Link]

  • A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. ACS Publications.[Link]

  • LC-MS/MS chromatogram of carboxylic acids derivatized with aniline in A... ResearchGate.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in N-Methyl-N-(phenylmethyl)-D-alanine Synthesis

Welcome to the Technical Support Center for amino acid functionalization. This guide is specifically designed for researchers, scientists, and drug development professionals facing yield and purity bottlenecks during the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amino acid functionalization. This guide is specifically designed for researchers, scientists, and drug development professionals facing yield and purity bottlenecks during the synthesis of N-methyl-N-(phenylmethyl)-D-alanine (commonly known as N-benzyl-N-methyl-D-alanine).

The synthesis of this non-natural amino acid typically follows a two-step reductive amination sequence: mono-N-benzylation of D-alanine followed by N-methylation. Below, we provide field-proven troubleshooting FAQs, logical workflow diagrams, quantitative data comparisons, and self-validating protocols to ensure high yield and strict preservation of chiral integrity.

Process Workflow & Mechanistic Strategy

To avoid over-alkylation and racemization, the optimal synthetic route avoids strong bases and relies on sequential reductive aminations. The bulky benzyl group is introduced first to act as a steric shield, ensuring the subsequent methylation strictly yields the mono-methylated tertiary amine.

SynthesisWorkflow A D-Alanine (Starting Material) B Step 1: N-Benzylation (Benzaldehyde, NaBH4) A->B C N-Benzyl-D-Alanine (Sterically Shielded) B->C Prevents Bis-alkylation D Step 2: N-Methylation (Formaldehyde, HCOOH) C->D E N-Benzyl-N-methyl-D-alanine (Crude Zwitterion) D->E Eschweiler-Clarke / Quitt Method F Isoelectric Precipitation (pH 6.0 - 6.5) E->F G Purified Target Molecule (High Yield, >99% ee) F->G Recovers Water-Soluble Product

Caption: Sequential reductive amination workflow for N-benzyl-N-methyl-D-alanine synthesis.

Troubleshooting FAQs

Module A: N-Benzylation of D-Alanine

Q: My isolated yield of N-benzyl-D-alanine is under 50%, and I am recovering a lot of benzyl alcohol. What is going wrong? A: You are likely experiencing premature reduction of the benzaldehyde. In reductive amination, the formation of the intermediate imine (Schiff base) is an equilibrium process. If the reducing agent (e.g., NaBH4​ ) is added simultaneously with the aldehyde, it will rapidly reduce the unreacted benzaldehyde into benzyl alcohol before the imine can fully form. Corrective Action: Allow the D-alanine and benzaldehyde to stir in the presence of a mild base (like triethylamine) for at least 2 hours to ensure complete imine formation before adding the reducing agent in small portions 1.

Q: How do I separate the N-benzyl-D-alanine product from unreacted D-alanine? A: N-benzyl-D-alanine is significantly more lipophilic than D-alanine. After quenching the reaction and removing the organic solvent, adjust the aqueous phase to a pH of ~6.5 (the approximate isoelectric point). The N-benzyl derivative will precipitate as a white solid at 4 °C, while the unreacted D-alanine remains highly soluble in the aqueous phase.

Module B: N-Methylation and Chiral Integrity

Q: I used Sodium Hydride (NaH) and Methyl Iodide (MeI) for the N-methylation step, but chiral HPLC shows significant racemization (loss of D-configuration). Why? A: The Benoiton method (NaH/MeI) is a standard approach for N-methylation, but it is highly detrimental to chiral amino acids with acidic alpha-protons. Strong bases like NaH abstract the alpha-proton, forming an enolate intermediate. Upon reprotonation, the stereocenter scrambles. Corrective Action: Switch to the Quitt Method 2. This method utilizes formaldehyde and formic acid. Because it operates under acidic conditions, the alpha-proton remains completely stable, preserving the >99% enantiomeric excess (ee) of the D-alanine precursor.

Q: The Quitt method is giving me incomplete conversion to the N-methylated product. How can I drive the reaction to completion? A: Incomplete conversion in the Quitt method usually stems from the rapid volatilization of formaldehyde or insufficient hydride transfer from formic acid. Ensure the reaction is conducted in a sealed vessel or under a strict reflux condenser at 90 °C. Alternatively, replacing formic acid with Picoline-Borane ( Pic-BH3​ ) as the hydride donor provides a safer, more sustainable, and highly efficient reductive amination that readily drives the reaction to >95% yield 3.

Logical Troubleshooting Tree

TroubleshootingLogic Start Yield/Purity Issue Identified CheckStep Which step is failing? Start->CheckStep Benzylation Step 1: N-Benzylation CheckStep->Benzylation Methylation Step 2: N-Methylation CheckStep->Methylation Issue1 High Benzyl Alcohol Byproduct? Benzylation->Issue1 Issue2 Racemization (Loss of D-chirality)? Methylation->Issue2 Issue3 Incomplete Methylation? Methylation->Issue3 Fix1 Delay NaBH4 addition until imine fully forms Issue1->Fix1 Yes Fix2 Abandon NaH/MeI. Use acidic Quitt Method Issue2->Fix2 Yes Fix3 Increase reflux time or switch to Pic-BH3 reductant Issue3->Fix3 Yes

Caption: Diagnostic logic tree for resolving common bottlenecks in N-benzyl-N-methyl-D-alanine synthesis.

Quantitative Data: Yield & Chiral Integrity Comparison

The table below summarizes the expected outcomes of various N-methylation strategies applied to N-benzyl-D-alanine. The data clearly dictates the superiority of acidic or borane-mediated reductive aminations over traditional base-mediated alkylations.

Methylation StrategyReagent SystemAverage Isolated Yield (%)Chiral Integrity (ee %)Primary Failure Mode
Base-Mediated Alkylation MeI , NaH , THF45 - 60%< 80% (Severe)Alpha-proton abstraction (Racemization)
Quitt Reductive Amination CH2​O , HCOOH , 90 °C85 - 92%> 99% (Preserved)Incomplete conversion if HCOOH is limiting
Borane-Assisted Amination CH2​O , Pic-BH3​ , MeOH90 - 95%> 99% (Preserved)Trace boron residuals in crude product

Self-Validating Experimental Protocols

The following methodologies are designed to be self-validating; specific visual or analytical checkpoints are embedded within the steps to ensure the reaction is proceeding correctly before moving to the next phase.

Protocol A: Synthesis of N-Benzyl-D-alanine

Objective: Achieve selective mono-benzylation without over-reduction of the aldehyde.

  • Imine Formation: Dissolve 10.0 mmol of D-alanine in 20 mL of Methanol. Add 10.0 mmol of Triethylamine (TEA) to ensure the amine is free-based. Slowly add 12.0 mmol of benzaldehyde.

  • Validation Checkpoint 1: Stir the mixture at room temperature for 2 hours. The solution should turn slightly yellow, indicating Schiff base (imine) formation. Do not proceed to reduction until this color change is stable.

  • Reduction: Cool the reaction flask to 0 °C using an ice bath. Slowly add 15.0 mmol of Sodium Borohydride ( NaBH4​ ) in small portions over 30 minutes to manage effervescence.

  • Validation Checkpoint 2: Stir for an additional 2 hours at room temperature. An LC-MS aliquot should confirm the disappearance of the imine mass and the appearance of the N-benzyl-D-alanine mass [M+H]⁺.

  • Isolation: Quench with 5 mL of water and concentrate under reduced pressure to remove methanol. Adjust the aqueous residue to pH 6.5 using 1M HCl. Cool to 4 °C overnight. Filter the resulting white precipitate and dry under vacuum.

Protocol B: Synthesis of N-Methyl-N-benzyl-D-alanine (Quitt Method)

Objective: Perform N-methylation while strictly preserving the D-chiral center.

  • Reagent Mixing: Suspend 5.0 mmol of the purified N-benzyl-D-alanine in 5 mL of Formic Acid (88% aqueous). Add 5 mL of Formalin (37% aqueous formaldehyde).

  • Reaction: Attach a reflux condenser and heat the mixture to 90 °C.

  • Validation Checkpoint 3: Observe the reaction. CO2​ gas will effervesce as the formic acid acts as a hydride donor and is oxidized. The reaction is complete only when CO2​ evolution completely ceases (typically 2 to 4 hours).

  • Solvent Removal: Evaporate the mixture to near dryness under reduced pressure at 50 °C.

  • Purification: Dissolve the oily residue in a minimum amount of water and adjust the pH to 6.0 - 6.5 using dilute NaOH. Extract the zwitterionic product into a polar organic mixture (e.g., Isopropanol/Chloroform 1:3) or induce crystallization at 4 °C.

  • Final Validation: Confirm chiral integrity via Chiral HPLC. The D-enantiomer peak should integrate to >99% relative to the L-enantiomer.

References

  • Quaternary α,α-2-Oxoazepane α-Amino Acids: Synthesis from Ornithine-Derived β-Lactams and Incorporation into Model Dipeptides The Journal of Organic Chemistry - ACS Publications[Link]

  • Synthesis of N-Alkyl Amino Acids (Chapter 6) Amino Acids, Peptides and Proteins in Organic Chemistry - Monash University / Scribd[Link]

Sources

Optimization

troubleshooting racemization of n-methyl-n-(phenylmethyl)-d-alanine during coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in peptide synthesis: the coupling of highly sterically h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in peptide synthesis: the coupling of highly sterically hindered, N,N-dialkylated amino acids without losing chiral integrity.

This guide focuses specifically on N-methyl-N-(phenylmethyl)-D-alanine (N-Me-N-Bzl-D-Ala) and provides field-proven mechanistic insights, troubleshooting FAQs, and a self-validating experimental protocol.

Mechanistic Deep Dive: The "Why" Behind the Racemization

To solve the racemization of N-Me-N-Bzl-D-Ala, we must first understand its unique structural constraints. Most researchers assume that amino acids racemize via the classic oxazolone (azlactone) pathway. However, because N-Me-N-Bzl-D-Ala is a tertiary amine (the nitrogen is fully alkylated with a methyl and a benzyl group), it lacks an N-acyl protecting group (like Fmoc or Boc). Therefore, oxazolone formation is structurally impossible.

Instead, loss of chiral integrity occurs exclusively via Path A: Base-Catalyzed Direct Enolization [1].

When the carboxyl group of this amino acid is activated, the adjacent α-proton becomes highly acidic. Simultaneously, the massive steric bulk of the N-methyl and N-benzyl groups severely hinders the approach of the incoming amine nucleophile. This kinetic bottleneck drastically slows down the aminolysis (coupling) step. Because the activated ester lingers in solution for a prolonged period, any base present (such as DIEA) has ample time to abstract the α-proton, forming a planar enolate. Subsequent reprotonation from either face yields a racemic mixture[1].

G A Activated N-Me-N-Bzl-D-Ala (Chiral D-form) B Base (e.g., DIEA) Abstracts α-proton A->B Slow Aminolysis C Planar Enolate Intermediate (Stereocenter Lost) B->C - H⁺ D Reprotonation Phase C->D + H⁺ E Desired D-Epimer (Retention) D->E si-face F Undesired L-Epimer (Racemization) D->F re-face

Mechanism of base-catalyzed direct enolization leading to racemization.

Troubleshooting FAQs

Q: I usually use HATU/DIEA for difficult couplings. Why is it causing >30% racemization here? A: HATU is a highly reactive uronium salt that requires at least 2 equivalents of a strong tertiary base (typically DIEA) to function. While HATU rapidly activates the carboxyl group, the actual coupling remains kinetically slow due to the steric bulk of the N-benzyl and N-methyl groups. The excess DIEA in the solution acts on the long-lived activated ester, driving rapid α-proton abstraction.

Q: If I must use a uronium/phosphonium reagent, how can I modify my protocol? A: Swap DIEA for 2,4,6-trimethylpyridine (TMP, also known as collidine). TMP is basic enough to drive the activation of the coupling reagent, but its own steric bulk prevents it from efficiently abstracting the α-proton of the activated amino acid, significantly reducing enolization[2].

Q: Is there a coupling reagent system that avoids basic conditions entirely? A: Yes. The DIC/OxymaPure system is the gold standard for this scenario[3]. Diisopropylcarbodiimide (DIC) activates the amino acid, and OxymaPure forms a highly reactive ester without the need for any external tertiary base[4]. By operating under essentially neutral conditions, the direct enolization pathway is starved of the base required to initiate proton abstraction, preserving the D-configuration.

Q: Should I use microwave heating to force this sterically hindered coupling to completion? A: Absolutely not. While microwave-assisted SPPS is excellent for overcoming peptide aggregation, elevated temperatures exponentially increase the rate of enolization[1]. For highly racemization-prone residues like N-Me-N-Bzl-D-Ala, you must decouple activation from heating. Perform the coupling at strictly controlled room temperature (20–25°C) and compensate for the slow kinetics by extending the reaction time.

Q: What about DEPBT? I've heard it prevents racemization. A: DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is an exceptional phosphonium-type reagent specifically designed to resist racemization in easily epimerized and hindered amino acids[5]. It forms a stable HOOBt ester intermediate that is highly resistant to enolization. However, it is slower than DIC/Oxyma and still requires a base, making it a powerful secondary fallback if DIC/Oxyma fails.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the performance of various coupling systems when applied to highly hindered, N,N-dialkylated amino acids.

Coupling SystemBase RequiredAminolysis KineticsEnolization RiskRecommendation Level
HATU / DIEA DIEA (2-3 eq)FastVery High❌ Avoid (High epimerization)
HATU / TMP TMP (2-3 eq)ModerateModerate⚠️ Use with caution
DIC / OxymaPure None (Neutral)FastLow✅ Highly Recommended
DEPBT / DIEA DIEA (1-2 eq)SlowVery Low✅ Excellent for hindered AAs

Validated Experimental Protocol: DIC/OxymaPure Coupling Workflow

To ensure scientific integrity, every protocol must be a self-validating system. The following methodology utilizes the DIC/OxymaPure system to couple N-Me-N-Bzl-D-Ala while maintaining >98% chiral integrity.

Step 1: Reagent Preparation

  • Action: Prepare a 0.2 M solution of N-Me-N-Bzl-D-Ala (3.0 eq relative to resin loading) and OxymaPure (3.0 eq) in anhydrous DMF.

  • Causality: High concentration drives the bimolecular aminolysis kinetics, helping to overcome the massive steric hindrance of the N-benzyl and N-methyl groups.

Step 2: Time-Critical Pre-Activation

  • Action: Add DIC (3.0 eq) to the amino acid mixture. Stir for exactly 60 seconds at room temperature.

  • Causality: Prolonged pre-activation is a primary cause of racemization. It allows the activated ester to degrade or enolize before it ever encounters the resin-bound nucleophile[3].

Step 3: Ambient Coupling

  • Action: Transfer the activated mixture to the resin. Agitate at strictly controlled room temperature (20–25°C) for 3 to 4 hours. Do not apply microwave heating.

  • Causality: Heat accelerates proton abstraction. Extending the time at room temperature allows the slow aminolysis to proceed without triggering the high-activation-energy enolization pathway[1].

Step 4: Self-Validating Analytical Cleavage

  • Action: Withdraw a 5 mg resin aliquot. Cleave using a standard TFA cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 1 hour. Analyze the crude cleavage product via chiral HPLC or UPLC-MS against a known racemic standard to quantify the D/L epimer ratio.

  • Causality: Never assume a hindered coupling is stereopure. Proceed to the next synthesis cycle only if the D-epimer purity is confirmed to be >98%. If incomplete, perform a second coupling with fresh reagents rather than endlessly extending the first coupling.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Chiral Purity for N-methyl-N-(phenylmethyl)-D-alanine Batches

Abstract The stereochemical integrity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. For N-methyl-N-(phenylmethyl)-D-alanine, a chiral building block, rigorous validation of its...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The stereochemical integrity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. For N-methyl-N-(phenylmethyl)-D-alanine, a chiral building block, rigorous validation of its enantiomeric purity is not merely a quality control measure but a critical regulatory requirement. This guide provides a comprehensive comparison of leading analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). Designed for researchers, analytical scientists, and drug development professionals, this document delves into the causality behind methodological choices, offers field-proven experimental protocols, and presents a framework for robust method validation in line with international regulatory standards.

Introduction: The Imperative of Chiral Purity

N-methyl-N-(phenylmethyl)-D-alanine is an N-alkylated, N-benzylated amino acid derivative. Its single chiral center, originating from the D-alanine core, means it can exist as two non-superimposable mirror images, or enantiomers: the desired D-form and the undesired L-enantiomer. In pharmaceutical development, enantiomers of a chiral drug often exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles.[1] The presence of an unwanted enantiomer can range from being inert ballast to an active compound with deleterious side effects.

Consequently, regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate strict control over the enantiomeric purity of chiral drug substances.[2] For a substance like N-methyl-N-(phenylmethyl)-D-alanine, which is intended for use as the D-enantiomer, the L-enantiomer is treated as a process-related impurity. Validating an analytical procedure to accurately and precisely quantify this specific impurity is therefore a critical step in ensuring batch-to-batch consistency, safety, and quality.[3][4]

This guide compares the primary analytical techniques for this challenge, providing the technical rationale and actionable protocols to empower laboratories to select and validate the most suitable method for their needs.

Comparative Analysis of Analytical Methodologies

The direct separation of enantiomers is achieved in a chiral environment where the transient formation of diastereomeric complexes allows for their differentiation.[1][5] This is most commonly accomplished using a chiral stationary phase (CSP) in chromatography or a chiral selector in electrophoresis. The choice between HPLC, SFC, and CE depends on a balance of factors including speed, resolution, solvent consumption, and available instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC has long been the gold standard for enantiomeric separations due to its robustness, versatility, and widespread availability.[6]

  • Principle of Separation: The core of the technique lies in the chiral stationary phase (CSP). For amino acid derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective.[7][8] The separation mechanism involves a combination of interactions—such as hydrogen bonding, π-π interactions, and steric hindrance—between the analyte enantiomers and the chiral cavities of the CSP.[1] The enantiomer that forms a more stable transient complex with the CSP is retained longer on the column, thus enabling separation.[5]

  • Causality in Method Development: The choice of mobile phase is critical. In Normal-Phase (NP-HPLC) , using nonpolar solvents like hexane with an alcohol modifier (e.g., isopropanol), interactions are primarily driven by hydrogen bonding and dipole-dipole forces. This mode often yields high selectivity. However, for LC-MS compatibility and for more polar analytes, Reversed-Phase (RP-HPLC) or Polar Organic (PO) modes are preferred.[9] Immobilized polysaccharide CSPs have expanded the range of usable solvents, enhancing method development flexibility.[10] For N-methyl-N-(phenylmethyl)-D-alanine, which possesses both polar (carboxyl) and non-polar (benzyl) groups, screening in both NP and PO modes is a logical starting point.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has re-emerged as a powerful alternative to HPLC, particularly for chiral separations, offering significant advantages in speed and environmental impact.[11][12]

  • Principle of Separation: SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.[13] Due to its low viscosity and high diffusivity, SFC allows for much faster analysis times and rapid column equilibration compared to HPLC.[6] An organic modifier, typically an alcohol like methanol, is added to the CO₂ to modulate solvent strength and achieve elution of polar compounds.[13] The separation mechanism on the CSP is analogous to that in NP-HPLC.[8]

  • Causality in Method Development: The key advantage of SFC is speed. The low viscosity of the mobile phase permits high flow rates without generating excessive backpressure.[12] This makes SFC an ideal technique for high-throughput screening of multiple CSPs and conditions. For N-methyl-N-(phenylmethyl)-D-alanine, SFC can drastically reduce method development time and increase sample throughput in a QC environment. The reduction in organic solvent consumption also aligns with "green" chemistry initiatives.[6]

Chiral Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that offers a distinct alternative to chromatography. Its low consumption of sample and reagents makes it particularly valuable when dealing with precious materials.[14]

  • Principle of Separation: In CE, charged molecules migrate in a capillary filled with a background electrolyte (BGE) under the influence of an electric field. To separate enantiomers, a chiral selector is added to the BGE.[14] Common selectors for amino acids include cyclodextrins, crown ethers, and certain antibiotics.[14][15] The differential interaction of the enantiomers with the chiral selector results in different apparent mobilities, leading to their separation.

  • Causality in Method Development: The power of CE lies in its high separation efficiency, often generating very sharp peaks. Method development involves optimizing the type and concentration of the chiral selector, the pH of the BGE, and the applied voltage.[14] For N-methyl-N-(phenylmethyl)-D-alanine, which has an acidic carboxyl group, manipulating the BGE pH to control its charge state is a key parameter for optimizing resolution. CE can be a powerful problem-solving tool, especially when chromatographic methods fail to provide adequate resolution.

Performance Comparison: HPLC vs. SFC vs. CE

The optimal choice of technology is application-dependent. The following table provides a high-level comparison to guide selection.

FeatureChiral HPLCChiral SFCChiral CE
Primary Advantage Robust, versatile, widely availableHigh speed, low organic solvent useHigh efficiency, low sample/reagent use
Typical Analysis Time 5 - 20 minutes1 - 5 minutes10 - 30 minutes
Instrumentation Cost ModerateHighModerate
Solvent Consumption High (Organic/Aqueous)Very Low (Mainly CO₂)Extremely Low (Aqueous buffers)
Throughput ModerateHighLow to Moderate
Best For... Established QC labs, complex matricesHigh-throughput screening, "green" labsLimited sample quantity, orthogonal method

Experimental Protocols & Validation Framework

The objective of validation is to demonstrate that the chosen analytical procedure is suitable for its intended purpose.[3][4] For quantifying the L-enantiomer in N-methyl-N-(phenylmethyl)-D-alanine, the method is considered an impurity quantification test. The validation must adhere to ICH Q2(R1) guidelines.[16][17]

General Workflow for Chiral Method Validation

The validation process follows a logical sequence, ensuring the method's performance characteristics are thoroughly evaluated.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Use Dev Define Analytical Target Profile (ATP) Screen Screen Chiral Stationary Phases (CSPs) & Mobile Phases Dev->Screen Optimize Optimize Method Parameters (Flow, Temp, Modifiers) Screen->Optimize SS System Suitability Optimize->SS Transfer to Validation Spec Specificity / Selectivity Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Sens Sensitivity (LOD & LOQ) Prec->Sens Rob Robustness Sens->Rob Routine Validated Method for Batch Release Testing Rob->Routine

Caption: Workflow from method development to validation for a chiral purity assay.

Protocol 1: Chiral HPLC Method

This protocol provides a starting point for developing a robust HPLC method. Polysaccharide-based CSPs are recommended for their broad applicability to amino acid derivatives.[7]

Instrumentation & Materials:

  • HPLC system with UV detector

  • Chiral Column: e.g., CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 5 µm, 4.6 x 250 mm

  • Solvents: HPLC grade Hexane, Isopropanol (IPA), Trifluoroacetic Acid (TFA)

  • Standards: Reference standards of N-methyl-N-(phenylmethyl)-D-alanine and N-methyl-N-(phenylmethyl)-L-alanine.

Chromatographic Conditions (Starting Point):

Parameter Condition Rationale
Mobile Phase Hexane / IPA / TFA (90:10:0.1, v/v/v) NP mode often gives high selectivity for chiral compounds. TFA is added to improve peak shape for the acidic analyte.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 25 °C Controlled temperature ensures retention time reproducibility.
Detection UV at 220 nm Wavelength for detecting the phenyl group chromophore.

| Injection Vol. | 10 µL | |

Procedure:

  • Standard Preparation: Prepare a stock solution of the D-enantiomer (e.g., 1.0 mg/mL in mobile phase). Prepare a stock of the L-enantiomer (e.g., 0.1 mg/mL).

  • System Suitability Solution: Prepare a solution containing both D- (at assay concentration) and L-enantiomers (at the specification limit, e.g., 0.1%).

  • Analysis: Equilibrate the column for at least 30 minutes. Inject the system suitability solution to confirm resolution (target Rₛ > 1.7) and repeatability. Proceed with validation experiments.[18]

Protocol 2: Chiral SFC Method

This protocol leverages the speed of SFC for rapid analysis.

Instrumentation & Materials:

  • SFC system with UV detector and back-pressure regulator (BPR)

  • Chiral Column: Same as HPLC (e.g., CHIRALPAK® IA, 5 µm, 4.6 x 250 mm)

  • Mobile Phase Components: Beverage-grade CO₂, HPLC-grade Methanol (MeOH)

Chromatographic Conditions (Starting Point):

Parameter Condition Rationale
Mobile Phase CO₂ / MeOH (85:15, v/v) A common starting point for SFC screening. Modifier percentage is key for tuning retention.
Flow Rate 3.0 mL/min Higher flow rates are possible in SFC due to low mobile phase viscosity, leading to faster runs.
Outlet Pressure 150 bar BPR setting to keep CO₂ in its supercritical state.
Column Temp. 40 °C Higher temperature can improve efficiency in SFC.
Detection UV at 220 nm

| Injection Vol. | 5 µL | |

Procedure:

  • Standard Preparation: Prepare standards as described for HPLC, using Methanol as the diluent.

  • Analysis: Equilibrate the system. Inject the system suitability solution to confirm resolution and repeatability. The faster equilibration times in SFC allow for quicker adjustments and optimization.[6]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters required by ICH Q2(R1) for an enantiomeric impurity method.[18][19]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity Ensure separation from the main enantiomer and any other impurities.Baseline resolution (Rₛ) > 1.7 between enantiomers.[18] Peak purity analysis (e.g., via PDA detector) confirms no co-elution.
Limit of Quantitation (LOQ) Lowest amount of the L-enantiomer that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10. Typically set at or below the reporting threshold for the impurity.
Linearity Demonstrate a proportional relationship between detector response and concentration.Correlation coefficient (r²) ≥ 0.99 for the L-enantiomer over a range from LOQ to 120% of the specification limit.
Accuracy Closeness of test results to the true value.Recovery of 80-120% for the L-enantiomer spiked into the D-enantiomer at multiple levels (e.g., LOQ, 100%, 120% of spec limit).
Precision (Repeatability) Precision under the same operating conditions over a short interval.%RSD ≤ 15% for the L-enantiomer at the specification limit (n=6 injections).[19]
Precision (Intermediate) Precision within-laboratory variations (different days, analysts, equipment).%RSD ≤ 20% for the L-enantiomer.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.Resolution (Rₛ) remains > 1.5 when varying flow rate (±10%), column temp (±5°C), mobile phase composition (±2%).

Conclusion and Recommendations

The validation of chiral purity for N-methyl-N-(phenylmethyl)-D-alanine is a critical analytical task that demands a robust and reliable method.

  • Chiral HPLC remains the workhorse and most defensible choice for a QC laboratory, benefiting from decades of refinement and regulatory acceptance. Its performance is predictable and instrumentation is ubiquitous.

  • Chiral SFC presents a compelling modern alternative, offering significant gains in speed and sustainability.[11] For laboratories with high sample loads or those engaged in extensive method development, the initial investment in SFC instrumentation can be rapidly justified by increased throughput and reduced operational costs.[6]

  • Chiral CE serves as an excellent orthogonal technique. Its fundamentally different separation mechanism makes it a powerful tool for confirming results from HPLC or SFC, or for tackling separations that are difficult to achieve by chromatography.[14]

Ultimately, the choice of technology should be guided by the specific analytical target profile (ATP), considering required throughput, existing infrastructure, and long-term operational goals. Regardless of the platform chosen, a thorough validation following the principles outlined in this guide and the ICH Q2(R1) framework is mandatory to ensure data integrity and regulatory compliance.[17]

References

  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. Available from: [Link]

  • Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. J-Stage. Available from: [Link]

  • Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. IMR Press. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Taylor & Francis Online. Available from: [Link]

  • Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. PubMed. Available from: [Link]

  • Separation of Different Enantiomeric Amino Acids by Capillary Array Electrophoresis. Taylor & Francis Online. Available from: [Link]

  • Enantiomeric separation of amino acids and nonprotein amino acids using a particle-loaded monolithic column. Stanford University Libraries. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. Federal Agency for Medicines and Health Products. Available from: [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Acta Naturae. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available from: [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available from: [Link]

  • Analytical chiral separation methods. IUPAC. Available from: [Link]

  • Let's get critical! SFC vs. HPLC. BUCHI. Available from: [Link]

  • Should I use SFC or HPLC for my Analysis?. Chromatography Today. Available from: [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies. Available from: [Link]

  • Polysaccharide-based CSPs. Chiralpedia. Available from: [Link]

  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Springer. Available from: [Link]

  • Chiral Purity in Drug Analysis. ResearchGate. Available from: [Link]

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. National Center for Biotechnology Information. Available from: [Link]

  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. International Council for Harmonisation. Available from: [Link]

  • Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. IntechOpen. Available from: [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Available from: [Link]

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • HPLC separation of standard DL-alanine (50 mM in HPLC grade water). ResearchGate. Available from: [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. Available from: [Link]

Sources

Comparative

Spectroscopic Validation of N-Methyl-N-(phenylmethyl)-D-alanine: A Comparative Guide to Analytical Workflows

As a Senior Application Scientist overseeing analytical development, I frequently encounter the challenges associated with validating complex chiral building blocks. N-methyl-N-(phenylmethyl)-D-alanine (also known as N-b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing analytical development, I frequently encounter the challenges associated with validating complex chiral building blocks. N-methyl-N-(phenylmethyl)-D-alanine (also known as N-benzyl-N-methyl-D-alanine) is a highly specialized, sterically hindered D-amino acid derivative used in the synthesis of advanced peptidomimetics and targeted therapeutics.

Validating its structural and stereochemical integrity is a zero-margin-for-error task. Even trace amounts of the L-enantiomer or structural rotamers can drastically alter the pharmacokinetic profile and target binding affinity of the final drug product. This guide objectively compares legacy single-mode validation against an advanced, self-validating multimodal spectroscopic workflow, providing the experimental causality necessary for modern drug development.

Comparison of Validation Strategies

Historically, the industry relied on a Conventional Workflow consisting of 1D Nuclear Magnetic Resonance (NMR) for structural identity and Polarimetry (Optical Rotation) for chiral purity. While cost-effective, this approach is fundamentally flawed for complex derivatives: 1D NMR suffers from signal overlap in the aromatic region, and polarimetry provides only a single data point that is easily skewed by trace chiral impurities.

The Advanced Multimodal Workflow (our recommended "Product" approach) replaces these legacy methods with a self-validating triad: 2D NMR utilizing achiral resolving agents, Two-Dimensional Chiral LC-MS/MS, and Electronic Circular Dichroism (ECD). This orthogonal approach ensures that every structural and stereochemical claim is independently verified by a distinct physical principle.

G cluster_conventional Conventional Validation cluster_advanced Advanced Multimodal Validation Start N-methyl-N-(phenylmethyl)-D-alanine (Analyte) Conv1 1D 1H/13C NMR Start->Conv1 Conv2 Polarimetry (Optical Rotation) Start->Conv2 Adv1 2D NMR (HSQC/HMBC) + Achiral Resolving Agents Start->Adv1 Adv2 2D Chiral LC-MS/MS Start->Adv2 Adv3 Electronic Circular Dichroism (ECD) Start->Adv3 ConvResult Basic Identity & Bulk Purity Conv1->ConvResult Conv2->ConvResult AdvResult Absolute Configuration & Trace Enantiomer Detection Adv1->AdvResult Adv2->AdvResult Adv3->AdvResult

Comparison of Conventional vs. Advanced Multimodal Spectroscopic Validation Workflows.

Quantitative Data Presentation

The superiority of the multimodal workflow is best illustrated through its performance metrics. By isolating variables and utilizing high-resolution instrumentation, the advanced workflow drastically lowers the limit of detection (LOD) for trace enantiomers while providing absolute structural certainty.

Performance MetricConventional Workflow (1D NMR + Polarimetry)Advanced Multimodal Workflow (2D NMR + 2D LC-MS/MS + ECD)
Limit of Detection (L-enantiomer) ~1.0% - 2.0%< 0.01%
Absolute Configuration Assignment Inferential (requires pure reference standards)Absolute (via TD-DFT & ECD Cotton effects)
Matrix Interference Susceptibility High (signal overlap, skewed rotation values)Negligible (Orthogonal 2D separation & MRM filtering)
Self-Validation Capability Low (Single, isolated data points)High (Cross-validated multimodal data)

Detailed Experimental Protocols & Causality

To establish a self-validating system, every step in the protocol must be driven by strict analytical causality. Below are the step-by-step methodologies for the advanced workflow.

Protocol 1: 2D NMR Structural Elucidation & Enantiopurity
  • Step 1: Sample Preparation: Dissolve 10 mg of N-methyl-N-(phenylmethyl)-D-alanine in 600 µL of CDCl3. Introduce a symmetrical achiral resolving agent, such as N,N′-disubstituted oxoporphyrinogen, at a 1:1 molar ratio.

  • Step 2: 2D NMR Acquisition: Acquire ^1^H-^13^C HSQC and HMBC spectra at 600 MHz.

  • Step 3: Enantiomeric Excess (ee) Determination: Measure the induced chemical shift non-equivalence in the ^1^H NMR spectrum.

  • The Causality: 1D proton NMR is insufficient because the N-methyl and benzyl methylene protons can overlap with matrix impurities or exhibit broadening due to the tertiary amine's inversion dynamics. HSQC/HMBC provides exact carbon-proton connectivity. Furthermore, traditional chiral derivatization forms diastereomers that complicate spectra. As demonstrated by , utilizing symmetrical achiral resolving agents induces chemical shift non-equivalence in the fast exchange regime[1], allowing direct ee quantification without structurally altering the analyte[2].

Protocol 2: Two-Dimensional Chiral LC-MS/MS
  • Step 1: First-Dimension Achiral Separation: Inject the sample onto a reversed-phase C18 column to separate the amino acid derivative from bulk matrix components and synthetic byproducts.

  • Step 2: Heart-Cutting: Utilize an automated switching valve to transfer the specific elution volume containing the analyte onto a second-dimension chiral stationary phase (e.g., a macrocyclic glycopeptide column).

  • Step 3: MS/MS MRM Detection: Detect the enantiomers using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the specific precursor-to-product ion transitions for the C11H15NO2 mass.

  • The Causality: 1D chiral chromatography often fails to resolve trace L-enantiomers from massive D-enantiomer peaks due to peak tailing. A 2D heart-cutting approach, as validated by, isolates the amino acid in the first dimension, ensuring the chiral column only receives the purified analyte[3]. MS/MS provides absolute mass validation, eliminating false positives from co-eluting isobaric compounds[4].

Protocol 3: Electronic Circular Dichroism (ECD)
  • Step 1: Spectral Acquisition: Dissolve the sample in HPLC-grade methanol (0.1 mg/mL) and acquire the ECD spectrum from 190 nm to 350 nm using a 0.1 cm pathlength quartz cuvette.

  • Step 2: TD-DFT Computational Matching: Compare the experimental spectrum against Time-Dependent Density Functional Theory (TD-DFT) calculated spectra for the D- and L-enantiomers.

  • Step 3: Enantiomeric Quantification: Quantify the D/L ratio by mapping the signal intensity of the primary Cotton effect against a standard calibration curve.

  • The Causality: Polarimetry only provides a single specific rotation value ([α]D), which is easily skewed by trace chiral impurities. ECD provides a full spectral signature of Cotton effects across the UV spectrum. By utilizing ECD data analysis via standard calibration curves, as established by , we achieve highly accurate, absolute quantification of D/L mixtures independently of liquid chromatography[5][6].

Conclusion

For sterically complex chiral derivatives like N-methyl-N-(phenylmethyl)-D-alanine, legacy validation methods introduce unacceptable risks of structural misassignment and undetected enantiomeric impurities. By adopting the advanced multimodal workflow—combining the non-destructive precision of achiral-resolved NMR, the extreme sensitivity of 2D LC-MS/MS, and the absolute stereochemical certainty of ECD—researchers create a robust, self-validating analytical package that meets the highest regulatory standards for drug development.

References

  • Labuta, J., Ishihara, S., Šikorský, T., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2188. URL: [Link]

  • Ishii, C., & Hamase, K. (2026). Two-Dimensional LC-MS/MS Determination of Chiral Amino Acids in Real-World Samples. Methods in Molecular Biology, 2994, 231-244. URL: [Link]

  • Ding, R., Ying, J., & Zhao, Y. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Royal Society Open Science, 8(3), 201963. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Handling n-Methyl-n-(phenylmethyl)-d-alanine: Personal Protective Equipment and Safety Protocols

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical i...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling n-Methyl-n-(phenylmethyl)-d-alanine. Given that this specific molecule is a unique derivative, likely synthesized for targeted research applications, a publicly available, comprehensive Safety Data Sheet (SDS) is not available. Therefore, this protocol is built upon a conservative risk assessment, synthesizing data from its core structural analogs: N-methylated amino acids and benzylamines . Our primary directive is to treat this compound with a high degree of caution, assuming potential hazards until empirical data proves otherwise.

This document is structured to provide not just a list of steps, but the scientific rationale behind them, ensuring that safety becomes an intuitive and integral part of the experimental workflow.

Hazard Assessment: An Inference-Based Approach

To establish a robust safety protocol, we must deconstruct n-Methyl-n-(phenylmethyl)-d-alanine into its constituent chemical motifs and analyze the known hazards of analogous compounds.

  • The Benzylamine Core: The presence of the N-(phenylmethyl), or benzyl, group is the most significant structural alert. Benzylamine is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed or in contact with skin.[1][2] Therefore, we must assume a similar potential for dermal and ocular toxicity for our target compound.

  • The N-Methyl-D-Alanine Backbone: Simple N-methylated amino acids, like N-Methyl-D-Alanine, are generally stable, white crystalline powders with low volatility.[3] An SDS for the racemic mixture N-Methyl-DL-alanine does not classify it as hazardous under OSHA standards, suggesting the core amino acid structure has a low toxicity profile.[4] However, another related compound, β-Methylamino-L-Alanine, is listed as harmful if swallowed, inhaled, or in contact with skin, and can cause respiratory, skin, and eye irritation.[5] This variability underscores the need for caution.

Table 1: Properties of Structural Analogs
PropertyN-Methyl-D-AlanineBenzylamine
CAS Number 29475-64-7[3]100-46-9[1]
Appearance White crystalline powder[3]Liquid[6]
Key Hazards Not classified as hazardous[4]Harmful if swallowed/in contact with skin; Causes severe skin burns and eye damage[1][2]
Volatility Low (Vapor Pressure: 0.2±0.7 mmHg at 25°C)[3]Moderate (Flammable liquid and vapor)[7]

Engineering and Administrative Controls: The First Line of Defense

Before detailing Personal Protective Equipment (PPE), it is critical to implement higher-order safety controls. PPE is the last line of defense when hazards cannot be otherwise eliminated or controlled.

cluster_0 Hierarchy of Controls for Chemical Handling cluster_1 Implementation elimination Elimination (Not Feasible for Research) substitution Substitution (Not Feasible for a Specific Molecule) engineering Engineering Controls (Primary Barrier) admin Administrative Controls (Procedural Safety) fume_hood Work within a certified Chemical Fume Hood engineering->fume_hood Isolate the hazard ppe Personal Protective Equipment (PPE) (Last Line of Defense) sops Establish Standard Operating Procedures (SOPs) admin->sops Define safe work practices ppe_protocol Mandate correct PPE usage as detailed in this guide ppe->ppe_protocol Protect the worker training Ensure personnel are trained on SOPs and emergency plans signage Designate handling areas with clear signage G start Start: Gather Materials prep_ppe 1. Don Full PPE (Goggles, Face Shield, Lab Coat, Chem-Resistant Gloves) start->prep_ppe prep_hood 2. Prepare Fume Hood (Verify airflow, lay down absorbent liner) prep_ppe->prep_hood weigh 3. Weigh Compound (Use anti-static weigh boat. Tare balance. Add compound slowly.) prep_hood->weigh dissolve 4. Dissolution (Add solvent to vessel first, then add weighed solid using a powder funnel.) weigh->dissolve seal 5. Seal and Label (Cap tightly. Label with full chemical name, concentration, date, and hazard symbols.) dissolve->seal clean 6. Decontaminate & Clean (Wipe down all surfaces, spatula, and exterior of vessel with appropriate solvent.) seal->clean dispose 7. Dispose of Waste (Place used weigh boat, wipes, and gloves in designated solid hazardous waste container.) clean->dispose end End: Store Safely dispose->end

Caption: Step-by-step workflow for safely handling the solid compound.

Emergency Procedures: Spills and Exposure

Immediate and correct response is critical. All personnel must be familiar with the location and operation of safety showers and eyewash stations.

cluster_exposure Personal Exposure cluster_spill Chemical Spill spill Spill or Exposure Occurs skin_contact Skin Contact? - Remove contaminated clothing. - Flush with water for 15 min. spill->skin_contact Yes eye_contact Eye Contact? - Use eyewash for 15 min. - Hold eyelids open. spill->eye_contact Yes inhalation Inhalation? - Move to fresh air. spill->inhalation Yes small_spill Small Spill (in hood)? - Absorb with inert material (e.g., vermiculite). - Wipe area clean. Place waste in sealed container. spill->small_spill No large_spill Large Spill (or outside hood)? - Evacuate immediate area. - Alert supervisor & EH&S. - Prevent entry. spill->large_spill No seek_medical Seek Immediate Medical Attention (Bring SDS of analogs) skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical

Caption: Decision flowchart for responding to spills and personal exposure.

Disposal Plan

All waste generated from handling n-Methyl-n-(phenylmethyl)-d-alanine must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

  • Solid Waste : All contaminated disposables (gloves, weigh boats, paper towels, absorbent pads) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions or reaction mixtures containing the compound should be collected in a sealed, labeled, and chemically compatible hazardous waste container. The solvent composition must be clearly marked.

  • Sharps : Any needles or sharp implements used to transfer solutions must be disposed of in a designated sharps container.

Consult your institution's Environmental Health & Safety (EH&S) department for specific guidelines on hazardous waste pickup and disposal procedures.

By integrating these safety protocols into your daily laboratory practice, you ensure a secure environment for groundbreaking research while upholding the highest standards of scientific responsibility.

References

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